2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide
Description
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide is a 1,2,4-triazole derivative featuring a 2-fluorophenyl substituent at position 5 of the triazole ring, an amino group at position 4, and a thioether-linked acetamide moiety with N,N-diethyl substitution. This compound belongs to a class of heterocyclic molecules studied for diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects. Below, we systematically compare its structural and functional attributes with closely related analogs.
Properties
Molecular Formula |
C14H18FN5OS |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C14H18FN5OS/c1-3-19(4-2)12(21)9-22-14-18-17-13(20(14)16)10-7-5-6-8-11(10)15/h5-8H,3-4,9,16H2,1-2H3 |
InChI Key |
ADRBVFYARGJGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide typically involves the reaction of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other triazole derivatives and heterocyclic compounds.
Biology: It has shown promise in biological assays for its antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is being investigated for its potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory drug.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Core Triazole Modifications
The triazole scaffold is a common feature among analogs, but substitutions at positions 4 and 5 significantly influence bioactivity:
Key Observations :
Enzyme Inhibition Potential
Triazole derivatives are frequently evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:
| Compound | AChE IC50 (mM) | BChE IC50 (mM) | Reference |
|---|---|---|---|
| Compound 141 | 5.41 | 7.52 | |
| Compound 142 | 13.57 | 21.59 | |
| Target Compound | Data unavailable | Data unavailable | - |
Analysis :
Anti-Inflammatory Activity
Pyridyl and aryl-substituted triazoles exhibit notable anti-inflammatory effects:
| Compound | Anti-Inflammatory Efficacy | Reference |
|---|---|---|
| AS111 | 1.28× diclofenac (formalin edema model) | |
| PEG-synthesized analog | Comparable to diclofenac (exudative model) | |
| Target Compound | Data unavailable | - |
Analysis :
- The 2-fluorophenyl group may mimic the hydrophobic interactions of pyridyl (AS111) or furan () substituents, but the lack of N-aryl acetamide could reduce COX-2 binding efficiency .
Physicochemical Properties
Thermal and Spectral Data
Analysis :
- High melting points in analogs (e.g., 219–220°C) suggest strong crystal lattice interactions, likely due to hydrogen bonding from amino groups and aromatic stacking . The target compound’s N,N-diethyl group may lower its melting point compared to N-aryl analogs.
Toxicity Profile
- Low Toxicity Trend : 1,2,4-Triazole-3-thione derivatives are generally low-toxic (), but substituents like bromophenyl (9c, ) or chlorophenyl (Compound 141, ) may introduce variability.
- Target Compound: No direct toxicity data, but the fluorophenyl group is less reactive than chloro/bromo analogs, suggesting favorable safety .
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide |
| Molecular Formula | C16H18Cl2FN5OS |
| Molecular Weight | 368.36 g/mol |
| CAS Number | [Not specified] |
The presence of both triazole and thioether functionalities in its structure is significant for its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes. This action leads to increased membrane permeability and ultimately cell death. Additionally, it shows antibacterial properties by interfering with bacterial enzyme functions, disrupting their metabolic processes.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. The compound has been shown to effectively inhibit various fungal strains by targeting the ergosterol synthesis pathway. In vitro studies have demonstrated its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.
Antibacterial Activity
The compound also exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like amoxicillin. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The mechanism involves the activation of specific signaling pathways that lead to programmed cell death.
Case Studies and Research Findings
- Antifungal Efficacy : A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the superior antifungal activity of triazole derivatives compared to conventional antifungals. The compound showed promising results against Candida species with an IC50 value significantly lower than fluconazole .
- Antibacterial Potency : In a comparative study, the compound was tested against various bacterial strains and exhibited higher antibacterial activity than ampicillin, particularly against drug-resistant strains .
- Anticancer Potential : Research conducted on various cancer cell lines demonstrated that the compound induced cytotoxic effects with IC50 values ranging from 13.67 to 18.62 µM, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
